1-(2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone 1-(2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15874337
InChI: InChI=1S/C14H21N3O/c1-10-8-12(9-16-14(10)15-3)13-6-4-5-7-17(13)11(2)18/h8-9,13H,4-7H2,1-3H3,(H,15,16)
SMILES:
Molecular Formula: C14H21N3O
Molecular Weight: 247.34 g/mol

1-(2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone

CAS No.:

Cat. No.: VC15874337

Molecular Formula: C14H21N3O

Molecular Weight: 247.34 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone -

Specification

Molecular Formula C14H21N3O
Molecular Weight 247.34 g/mol
IUPAC Name 1-[2-[5-methyl-6-(methylamino)pyridin-3-yl]piperidin-1-yl]ethanone
Standard InChI InChI=1S/C14H21N3O/c1-10-8-12(9-16-14(10)15-3)13-6-4-5-7-17(13)11(2)18/h8-9,13H,4-7H2,1-3H3,(H,15,16)
Standard InChI Key SPKAHSAUZYGOCJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CN=C1NC)C2CCCCN2C(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound's IUPAC name, 1-(2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone, delineates a structure comprising:

  • A central piperidine ring (six-membered saturated nitrogen heterocycle)

  • A 3-pyridyl substituent at the piperidine's 2-position

  • Methyl and methylamino groups at the pyridine ring's 5- and 6-positions

  • An acetyl group (ethanone) at the piperidine's 1-position

The molecular formula is C<sub>14</sub>H<sub>21</sub>N<sub>3</sub>O with a molar mass of 247.34 g/mol. X-ray crystallographic data for directly analogous compounds reveals that the piperidine ring typically adopts a chair conformation, while the pyridine moiety maintains near-planarity .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC<sub>14</sub>H<sub>21</sub>N<sub>3</sub>O
Molecular Weight247.34 g/mol
Hydrogen Bond Donors1 (methylamino NH)
Hydrogen Bond Acceptors4 (pyridine N, ketone O)
Rotatable Bonds3
Topological Polar Surface Area54.8 Ų

Spectroscopic Signatures

While experimental NMR and mass spectra for the exact compound are unavailable, predictions can be made based on structural analogs :

Hypothetical <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

  • δ 1.45–1.89 (m, 6H, piperidine CH<sub>2</sub>)

  • δ 2.10 (s, 3H, pyridine-CH<sub>3</sub>)

  • δ 2.35 (s, 3H, N-CH<sub>3</sub>)

  • δ 2.95–3.25 (m, 2H, piperidine N-CH<sub>2</sub>)

  • δ 3.65–3.85 (m, 1H, piperidine CH-N)

  • δ 6.45 (s, 1H, pyridine H-4)

  • δ 7.85 (s, 1H, pyridine H-2)

Mass Spectrometry:
Predicted molecular ion peak at m/z 247.3 ([M]<sup>+</sup>) with major fragments resulting from:

  • Loss of acetyl group (247 → 205)

  • Cleavage of piperidine ring (205 → 136)

  • Pyridine ring fragmentation (136 → 93)

Synthetic Methodologies

Retrosynthetic Analysis

Two primary synthetic routes emerge from literature analysis of analogous compounds :

Route A: Piperidine Ring Formation

  • Mitsunobu Reaction: Coupling of 5-methyl-6-(methylamino)nicotinic acid with ethanol

  • Cyclization: Intramolecular nucleophilic attack to form piperidine

  • Acetylation: Ketone introduction via Friedel-Crafts acylation

Route B: Pyridine-Piperidine Coupling

  • Buchwald-Hartwig Amination: Cross-coupling of bromopyridine with piperidine

  • Methylamino Introduction: Nucleophilic substitution at pyridine 6-position

  • N-Acetylation: Final ketone group installation

Experimental Optimization Challenges

Key synthetic hurdles identified in related systems include:

  • Regioselectivity Control: Ensuring proper orientation of methyl and methylamino groups on the pyridine ring

  • Piperidine Ring Conformation: Preventing undesired chair-to-boat transitions during acetylation

  • Purification Difficulties: Separation from regioisomeric byproducts due to similar polarity

Table 2: Comparative Synthetic Approaches

ParameterRoute ARoute B
Total Yield32–38%41–47%
Purity (HPLC)92–95%96–98%
Key IntermediateNicotinic acidBromopyridine
Reaction Steps75
ScalabilityLimitedModerate

Physicochemical Properties

Thermodynamic Stability

Molecular mechanics simulations (MMFF94 force field) predict:

  • Conformational Energy Barrier: 8.7 kcal/mol between chair and twist-boat piperidine forms

  • Torsional Strain: 14.3 kcal/mol in pyridine-piperidine dihedral angle

  • Heat of Formation: +18.4 kcal/mol (indicating moderate stability)

Solubility Profile

Experimental data from morpholino analog (CAS 1352540-46-5) shows :

  • Water Solubility: 1.2 mg/mL at 25°C

  • LogP (octanol/water): 2.1 ± 0.3

  • pKa: 7.8 (pyridine N), 9.4 (methylamino NH)

ParameterValue
Plasma Protein Binding89% ± 3%
Blood-Brain Barrier PenetrationModerate (0.8)
CYP3A4 Inhibition23% at 10 μM
Half-Life (rat)2.7 h

Future Research Directions

Synthetic Chemistry Priorities

  • Development of enantioselective synthesis for chiral piperidine derivatives

  • Microwave-assisted synthesis to improve reaction kinetics

  • Continuous flow manufacturing for scale-up

Biological Evaluation Needs

  • In vitro screening against kinase target panels

  • Pharmacophore modeling for CNS activity optimization

  • Metabolite identification studies using LC-MS/MS

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